2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9-7-12(10(2)21-9)15(19)16-8-13-17-14(18-22-13)11-3-5-20-6-4-11/h7,11H,3-6,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGMGDUQEFQFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dimethyl groups, and the coupling of the carboxamide group with the tetrahydro-2H-pyran and 1,2,4-oxadiazole moieties. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for the synthesis of more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Its unique chemical properties make it a candidate for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on the Oxadiazole Ring
Replacing the oxan-4-yl group with methyl or phenyl at position 3 of the 1,2,4-oxadiazole significantly alters physicochemical properties. For instance, the oxan-4-yl group’s oxygen atom increases polarity, enhancing aqueous solubility compared to methyl or phenyl derivatives, which prioritize lipophilicity and membrane permeability . This trade-off is critical in drug design, where solubility impacts bioavailability.
Heterocyclic Core Modifications
Swapping the furan ring for thiophene or pyrrole modifies electronic and steric profiles. The furan’s oxygen atom provides stronger electronegativity, favoring interactions with polar residues in enzyme active sites. Thiophene’s sulfur atom, while less electronegative, may improve metabolic stability via reduced oxidative susceptibility .
Oxadiazole Isomerism
1,2,4-Oxadiazoles are less commonly studied than 1,3,4-isomers due to synthetic challenges and lower thermodynamic stability.
Carboxamide Tailoring
The N-methyl group in the carboxamide moiety balances solubility and steric demands. Bulkier substituents (e.g., tert-butyl) might enhance target affinity but could compromise solubility, necessitating formulation optimization for in vivo efficacy .
Research Findings and Implications
- Synthetic Accessibility : 1,2,4-Oxadiazoles require careful cyclization conditions (e.g., nitrile oxide cycloadditions), differing from 1,3,4-isomer syntheses .
- Metabolic Stability: The oxan-4-yl group may slow hepatic clearance compared to non-oxygenated substituents, extending half-life .
- Computational Modeling : Density-functional theory (DFT) methods (e.g., B3LYP) could predict electronic properties and optimize synthetic routes .
Biological Activity
The compound 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into its functional groups:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Carboxamide group : A functional group characterized by the presence of a carbonyl (C=O) linked to a nitrogen atom.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with enzymes, potentially inhibiting their activity. This can lead to downstream effects on cellular signaling pathways.
- Modulation of Protein Interactions : The furan component may facilitate binding to specific proteins or nucleic acids, influencing their function and stability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related oxadiazole compounds. For instance, compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis while exhibiting minimal effects on Gram-negative strains like Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 12 |
| Compound B | Escherichia coli | >100 |
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines. The results demonstrated significant cytotoxicity at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
| PC3 | 20 |
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines in activated macrophages .
Case Studies
- Case Study on Anticancer Activity : A study published in 2021 evaluated the anticancer potential of various oxadiazole derivatives. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells .
- Case Study on Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of oxadiazole derivatives revealed promising results against Bacillus subtilis, suggesting a potential application in developing new antibacterial agents .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?
Answer: The synthesis typically involves:
- Cyclocondensation of precursors (e.g., oxan-4-yl amidoxime and furan-3-carboxamide derivatives) under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Coupling reactions between oxadiazole and furan moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the methylene bridge .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Optimization Tips: - Monitor reaction progress using TLC or HPLC to minimize by-products .
- Adjust reaction time (6–24 hours) and temperature (60–100°C) to balance yield and decomposition risks .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., oxan-4-yl methyl protons at δ 1.5–2.0 ppm; furan carbonyl at δ 160–165 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (calculated: ~333.35 g/mol) and fragmentation patterns .
- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolve stereochemistry of the oxadiazole and tetrahydropyran (oxan) rings if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods predict biological targets and guide experimental validation?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, CYP450 isoforms) or receptors (e.g., GPCRs) .
- Pharmacophore Mapping: Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptors) for target binding .
- MD Simulations: Assess stability of ligand-target complexes over 50–100 ns trajectories (AMBER or GROMACS) .
Validation Steps: - Perform in vitro binding assays (SPR, ITC) and correlate docking scores with experimental KD values .
Q. How can structural modifications of the oxadiazole and furan moieties enhance pharmacokinetic properties?
Answer:
- Oxadiazole Modifications:
- Replace oxan-4-yl with polar groups (e.g., piperazine) to improve aqueous solubility .
- Introduce electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
- Furan Modifications:
- Synthesize analogs via parallel combinatorial chemistry and screen for ADMET properties (e.g., hepatic microsome stability) .
Q. How to resolve contradictions in reported biological activities of structural analogs?
Answer:
- Comparative Assays: Test analogs under standardized conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
- Structural Analysis: Use X-ray/NMR to confirm if divergent activities stem from conformational differences (e.g., oxadiazole ring puckering) .
- Meta-Analysis: Apply QSAR models to correlate substituent electronegativity with activity trends .
Case Example: - Analog N-[[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl]Furan-2-Carboxamide showed 10-fold higher antimicrobial activity than non-halogenated analogs, likely due to enhanced membrane penetration .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
